molecular formula C13H7Cl2N3OS B2365298 (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 851184-72-0

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B2365298
CAS No.: 851184-72-0
M. Wt: 324.18
InChI Key: UKTMUVFNDGSDBE-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C13H7Cl2N3OS and its molecular weight is 324.18. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

A related compound to (E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide has been synthesized and explored for its potential as a herbicide. This compound, part of a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrated significant herbicidal activities, inhibiting PSII electron transport in plants. The study found that certain derivatives within this class showed exceptional herbicidal efficacy at relatively low application rates, highlighting the potential of this chemical structure in agricultural weed management (Wang et al., 2004).

Material Science

Another research avenue for compounds related to this compound is in the field of material science, particularly in the synthesis of polymers. Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups were synthesized from a related monomer. These polymers exhibited remarkable solubility in organic solvents and demonstrated stability up to high temperatures without undergoing thermal transitions. The presence of amino and cyano groups in the polymer structure did not affect their polymerization, suggesting that similar functional groups in this compound could offer unique properties for polymer synthesis (Kim et al., 2016).

Corrosion Inhibition

The chemical structure of this compound may also be relevant in the context of corrosion inhibition. Thiazole and thiadiazole derivatives, which share structural similarities with the compound , have been studied for their effectiveness in protecting iron against corrosion. Through density functional theory (DFT) calculations and molecular dynamics simulations, these derivatives were found to exhibit promising inhibition performances, suggesting that the thiazole component in this compound could contribute to similar applications (Kaya et al., 2016).

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3OS/c14-10-2-1-8(11(15)6-10)5-9(7-16)12(19)18-13-17-3-4-20-13/h1-6H,(H,17,18,19)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTMUVFNDGSDBE-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C(\C#N)/C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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